molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6

2-(4-Fluorophenyl)thiophene

Cat. No.: B192845
CAS No.: 58861-48-6
M. Wt: 178.23 g/mol
InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a 4-fluorophenyl group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-fluorophenylboronic acid and 2-bromothiophene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like ethanol . The reaction is carried out at elevated temperatures, usually between 50°C and 80°C, to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. The fluorine substituent can also influence the compound’s electronic properties, making it valuable in various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURJRGMZIKXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619591
Record name 2-(4-Fluorophenyl)thiophene
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-48-6
Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-fluorophenyl)thiophene
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Record name 2-(4-FLUOROPHENYL)THIOPHENE
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Synthesis routes and methods I

Procedure details

2-Iodothiophene and 4-fluorophenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(4-fluorophenyl)thiophene as colorless powder.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromothiophene (1.0 g, 6.14 mmol) in 1,2-dimethoxyethane (11 mL) was added 4-fluorophenylboronic acid (1.12 g, 7.99 mmol), followed by Pd(PPh3)4 (360 mg, 0.31 mmol) and a 2M Na2CO3 aq. solution (8 mL). The reaction mixture was heated at 80° C. for 4 h, then was poured onto a mixture of ice and CH2Cl2. The aqueous layer was extracted with CH2Cl2 (3×20 mL). The organic layers were dried (MgSO4) and concentrated under reduced pressure to yield a yellow oil. The crude product was filtered through a plug of silica with the aid of hexanes to give 4-fluorophenylthiphene (1.04 g, 95%). TLC (hex) Rf=0.40.
Quantity
1 g
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reactant
Reaction Step One
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1.12 g
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reactant
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11 mL
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solvent
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8 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
360 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-iodothiophene (1.05 g, 5 mmol) was dissolved in 6 mL of mixed solution (dimethyl ether and water, v:v=2:1), followed by addition of 4-fluorophenylboronic acid 9a (700 mg, 5 mmol), potassium carbonate (1.38 g, 10 mmol) and tetrakis(triphenyl phosphine)palladium (173 mg, 0.15 mmol). The mixture was microwaved for 30 minutes at 100° C. Thereafter, the reaction mixture was extracted with ethyl acetate (20 mL×3) after 10 mL water were added. The organic extract was washed with saturated sodium chloride solution (20 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system C to obtain the title compound 2-(4-fluorophenyl)thiophene 9b (767 mg, white solid), yield: 86.1%.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
6 mL
Type
solvent
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Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl phosphine)palladium
Quantity
173 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Bromothiophene (130.4 g, 0.8 mol) was dissolved in 2-Me-THF (240 ml, 0.3 L/mole) and the resulting mixture cooled to 2° C. NiCl2(dppe) (2.11 g, 4.0 mmol) was added followed by addition, over about 40 min. at ≦30° C., of the 4-fluoro-phenylmagnesium bromide solution prepared as in STEP A above to yield a dark red solution. The solution was then stirred at 22° C. for 1.5 hrs. A solution of acetic acid (91.7 ml, 1.6 mol) in water (240 ml, 0.3 L/mol) was then added and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer was washed with water (80 ml, 0.1 L/mol), then concentrated in vacuo at 75° C. to yield 2-(4-fluorophenyl)thiophene as a brown oil.
Quantity
130.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
NiCl2(dppe)
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2-bromothiophene (233.0 g, 1.43 mol), 4-fluorophenyl boronic acid (200.0 g, 1.43 mol), bis(triphenylphosphine)palladium(II) dichloride (10.0 g, 14.2 mmol) and aqueous Na2CO3 (454.5 g, 4.3 mol in 1.5 L of H2O) in 1,2-dimethoxyethane (2 L) was stirred at 75-80° C. (internal temperature) for 2 hours. The resulting mixture was cooled to room temperature and then stirred overnight. The solid was separated and discarded. The liquid was washed with water (2×500 mL). The combined aqueous layer was extracted with diethylether (2×500 mL). The combined organic layers were then dried over NaCl, concentrated and purified by flask distillation to yield the title compound as a white solid.
Quantity
233 g
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reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
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2 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using a nickel catalyst in the synthesis of 2-(4-Fluorophenyl)thiophene?

A: Utilizing a nickel complex as a catalyst in the Kumada coupling method for synthesizing this compound offers several benefits []. Firstly, nickel catalysts are generally more cost-effective compared to other commonly used catalysts like palladium. This is particularly advantageous when considering large-scale production. Secondly, the reaction can proceed under mild conditions, which simplifies the overall process and reduces the potential for unwanted side reactions. This contributes to a higher yield and purity of the desired product.

Q2: What is the role of diazonium salt in an alternative synthesis method for this compound?

A: An alternative synthesis method utilizes diazotization and coupling reactions to produce this compound []. Initially, para-fluoroaniline is converted to para-fluoroaniline diazonium salt. This diazonium salt then undergoes a coupling reaction with thiophene in the presence of a base to yield the final product. This method offers a different synthetic route and might be advantageous depending on the availability and cost of starting materials and reagents.

Q3: What purification method is commonly employed for this compound?

A: A common method for purifying this compound involves a re-crystallization technique using a combination of organic solvents and heat []. After initial extraction and drying steps, the crude product is subjected to vacuum fractionation followed by recrystallization from hot petroleum ether. This process effectively removes impurities and yields a high-purity product suitable for further applications.

Q4: Are there any challenges associated with the industrial production of this compound?

A: While the synthesis methods for this compound are relatively well-established, challenges remain in optimizing large-scale production []. One of the main issues is sourcing cost-effective and readily available starting materials and catalysts without compromising the purity and yield of the final product. Additionally, ensuring efficient and scalable purification methods while minimizing waste and environmental impact is crucial for industrial production.

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